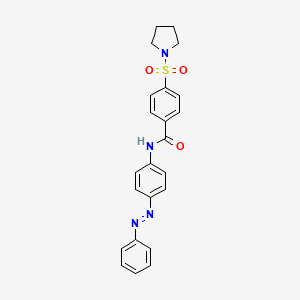

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Descripción general

Descripción

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Amidation: The formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired reaction pathways.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can break down the diazenyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could yield amines.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that compounds containing diazenyl and sulfonamide moieties can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated potential as an antimicrobial agent. Its sulfonamide group is known for its antibacterial activity, which may be leveraged against resistant strains of bacteria.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related sulfonamide compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may share similar mechanisms of action .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of diazenyl compounds. It was noted that these compounds could inhibit bacterial growth by disrupting cell wall synthesis and function, highlighting the potential use of this compound in treating infections caused by resistant bacteria .

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(phenyldiazenyl)phenyl)benzamide: Lacks the sulfonyl group, which may affect its reactivity and applications.

4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the diazenyl group, which may influence its chemical properties and uses.

Actividad Biológica

N-(4-(phenyldiazenyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound with the molecular formula C23H22N4O3S. It features a complex structure that includes multiple functional groups, making it a compound of interest in various fields, particularly medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound is characterized by its unique structural components:

- Phenyldiazenyl Group : This group is known for its potential biological activities, including anti-cancer properties.

- Pyrrolidinylsulfonyl Group : This moiety can enhance solubility and bioactivity.

The biological activity of this compound largely depends on its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of various enzymes or receptors through binding interactions. The potential pathways involved include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes.

Anticancer Properties

Research indicates that compounds with similar diazenyl structures exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Comparative Analysis

To provide a clearer understanding of the compound's biological activity, a comparison with similar compounds is useful:

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the significance of the diazenyl group in enhancing cytotoxicity.

Antiviral Mechanism Investigation

Another investigation focused on the antiviral mechanisms of similar benzamide derivatives against Coxsackie Virus A9 (CVA9). The results indicated that these compounds could stabilize the virus capsid and inhibit viral uncoating, suggesting a direct interaction with viral components .

Propiedades

IUPAC Name |

N-(4-phenyldiazenylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c28-23(18-8-14-22(15-9-18)31(29,30)27-16-4-5-17-27)24-19-10-12-21(13-11-19)26-25-20-6-2-1-3-7-20/h1-3,6-15H,4-5,16-17H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJQWCMCXATOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040245 | |

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315232-45-2 | |

| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-4-(1-pyrrolidinylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.